molecular formula C19H22FN3O3S B2701761 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 1021074-60-1

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2701761
CAS No.: 1021074-60-1
M. Wt: 391.46
InChI Key: HAMGJCJNKYGCOQ-UHFFFAOYSA-N
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Description

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that features a piperidine ring, a fluorophenyl group, a sulfonyl group, and a pyridinylmethyl group. Compounds with such structures are often explored for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution reactions where a fluorophenyl group is introduced to the piperidine ring.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Attachment of the Pyridinylmethyl Group: This step might involve coupling reactions such as the use of pyridinylmethyl halides with the piperidine derivative.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the pyridinylmethyl group.

    Reduction: Reduction reactions could target the sulfonyl group or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.

Biology

Biologically, it could be investigated for its potential as a drug candidate, particularly for its interactions with specific enzymes or receptors.

Medicine

In medicine, the compound might be explored for its therapeutic potential in treating diseases where modulation of its molecular targets is beneficial.

Industry

Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would involve the compound interacting with specific molecular targets, such as enzymes or receptors. These interactions could modulate the activity of these targets, leading to the compound’s observed effects. The exact pathways would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide
  • 2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Uniqueness

The presence of the fluorophenyl group may confer unique properties, such as increased metabolic stability or altered binding affinity to molecular targets, compared to similar compounds with different substituents.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-16-6-8-18(9-7-16)27(25,26)23-11-2-1-5-17(23)12-19(24)22-14-15-4-3-10-21-13-15/h3-4,6-10,13,17H,1-2,5,11-12,14H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMGJCJNKYGCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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